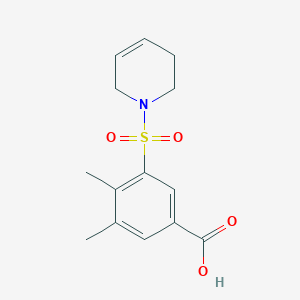![molecular formula C7H8F3N3O2S B6645353 3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid](/img/structure/B6645353.png)
3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid, commonly known as MTAA, is a synthetic compound that belongs to the family of thiadiazole derivatives. It is extensively researched for its potential applications in the field of medicinal chemistry due to its unique chemical properties. MTAA is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
MTAA exerts its pharmacological effects by inhibiting HDACs, which leads to the accumulation of acetylated histones. This, in turn, alters the expression of genes that are involved in cell cycle regulation, apoptosis, and differentiation. The accumulation of acetylated histones also leads to the activation of various tumor suppressor genes, which can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
MTAA has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response. MTAA has also been shown to have neuroprotective effects and can protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MTAA in lab experiments is that it is a potent and selective HDAC inhibitor. This makes it an ideal tool for studying the role of HDACs in various biological processes. However, one of the limitations of using MTAA is that it can be toxic at high concentrations. Therefore, it is important to optimize the concentration of MTAA used in lab experiments to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the research on MTAA. One area of research is the development of MTAA-based anti-cancer therapies. Another area of research is the investigation of the neuroprotective effects of MTAA and its potential use in the treatment of neurodegenerative diseases. Additionally, the development of novel HDAC inhibitors based on the structure of MTAA is an area of active research.
Conclusion:
MTAA is a synthetic compound that has shown great potential for its applications in the field of medicinal chemistry. It is a potent HDAC inhibitor that has been extensively researched for its potential use as an anti-cancer agent. MTAA has a wide range of biochemical and physiological effects and has been shown to have neuroprotective properties. Although there are some limitations to its use in lab experiments, the future directions for research on MTAA are promising.
Synthesemethoden
MTAA can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis of MTAA starts with the reaction of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with methyl acrylate in the presence of a base. The resulting product is then subjected to a series of reactions involving reduction, hydrolysis, and esterification to yield MTAA.
Wissenschaftliche Forschungsanwendungen
MTAA has been extensively researched for its potential applications in the field of medicinal chemistry. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer properties, and MTAA is being investigated for its potential use as an anti-cancer agent.
Eigenschaften
IUPAC Name |
3-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O2S/c1-13(3-2-4(14)15)6-12-11-5(16-6)7(8,9)10/h2-3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGMYJWIBHTYGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=NN=C(S1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)

![2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B6645287.png)

![3-[3,6-dihydro-2H-pyridine-1-carbonyl(ethyl)amino]butanoic acid](/img/structure/B6645306.png)


![2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol](/img/structure/B6645334.png)
![2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645341.png)
![4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid](/img/structure/B6645345.png)
![2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645351.png)
![1-[2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6645360.png)
![N-[(3-chloro-5-fluorophenyl)methyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B6645368.png)

